![molecular formula C19H24O5 B1214113 4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol CAS No. 408324-00-5](/img/structure/B1214113.png)
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes that can include functional group transformations, coupling reactions, and regioselective demethylation. For instance, Akbaba et al. (2010) reported the synthesis of a naturally occurring dibromo compound through a five-step process with an overall yield of 34%, highlighting the challenges and methodologies in synthesizing complex organic structures (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity, properties, and potential applications. Techniques like X-ray diffraction and NMR spectroscopy are typically employed to elucidate structures. Kurian et al. (2013) utilized microwave irradiation technique for the synthesis of an azine moiety and confirmed its structure through IR and mass spectroscopy, demonstrating the approaches used in molecular structure determination (Kurian et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving organic compounds can be influenced by their functional groups, molecular geometry, and electronic structure. For example, the study on the conversion of 1,4-diketones into para-disubstituted benzenes by Ziffle et al. (2010) illustrates the type of chemical transformations that similar complex molecules might undergo, including cycloadditions and metathesis reactions (Ziffle et al., 2010).
Physical Properties Analysis
The physical properties of organic molecules, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. Studies on similar compounds provide insights into how specific functional groups and molecular arrangements affect these properties. For instance, the investigation into the solid-state polymerization and crystal structures by Mochizuki et al. (2000) sheds light on how molecular arrangements in the solid state can impact the material's physical properties (Mochizuki et al., 2000).
Chemical Properties Analysis
The chemical properties of organic compounds, including reactivity, stability, and interaction with other molecules, are key to their application in material science, pharmaceuticals, and other fields. The study on multicolored electrochromic copolymers by Ouyang et al. (2011) exemplifies the investigation into the electrochemical and optical properties of complex organic molecules, which could be similar to the chemical properties analysis of the compound (Ouyang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The regioselective oxidative coupling of 4-hydroxystilbenes, such as resveratrol, leads to the synthesis of compounds like ε-viniferin, which possess various types of biological activities (Sako, Hosokawa, Ito, & Iinuma, 2004). This process demonstrates the potential for creating bioactive dimers from simpler phenolic compounds, which could extend to the synthesis and application of the compound , given its structural features.
Precursors for Advanced Materials
Compounds with specific functional groups are valuable as precursors for advanced materials. For example, polyurethanes containing novel functionalities show promise for piezoelectric device applications due to their acceptable piezoelectric coefficients and thermal stability (Lee & Park, 2001). Similarly, the compound , with its dihydroxy and phenyl groups, may serve as a precursor for materials with special electrical, optical, or mechanical properties.
Inhibition Mechanisms for Drug Discovery
The study of compounds for their inhibition mechanisms against specific enzymes is crucial for drug discovery. For example, the inhibition mechanism of 4-(4-Hydroxyphenethyl)benzene-1,2-diol against Helicobacter pylori urease highlights its potential as a lead compound for the development of treatments for gastritis and peptic ulcer (Zhu-ping, 2012). This suggests that compounds with similar functional groups and configurations might also be explored for their biological activities and potential therapeutic applications.
Liquid-Crystalline Properties for Advanced Applications
The synthesis and phase behavior of polymers and copolymers based on specific dihydroxy and phenyl-substituted compounds indicate their potential for creating materials with unique properties, such as hexagonal columnar mesophases (Percec, Zuber, Cheng, & Zhang, 1992). These materials are of interest for a range of technologies, including displays and photovoltaic cells.
Eigenschaften
IUPAC Name |
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16-17,20-24H,3-4,8-9,12H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTITIJKWVRJMS-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



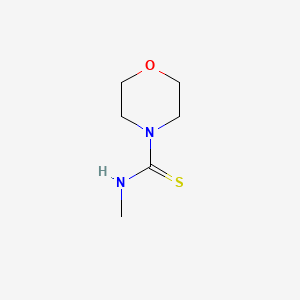
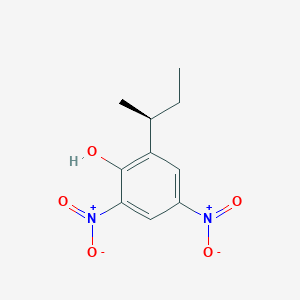
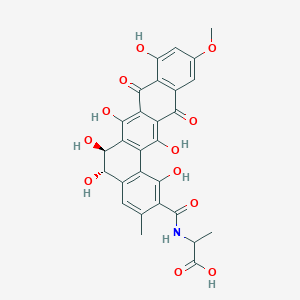
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)
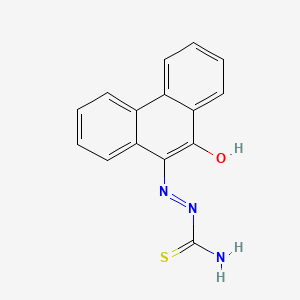
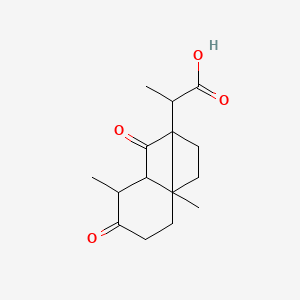
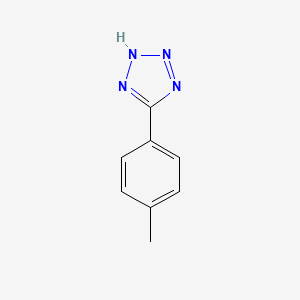
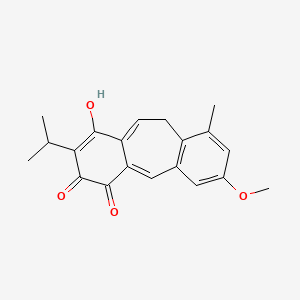
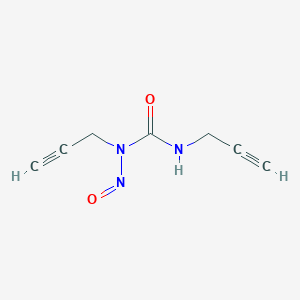
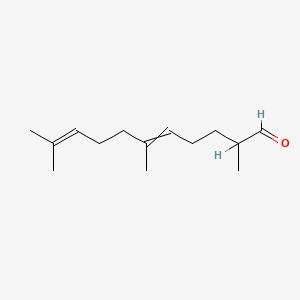

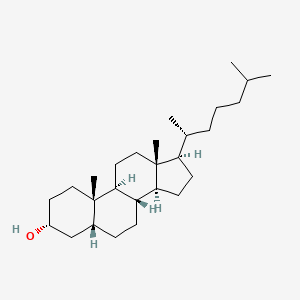
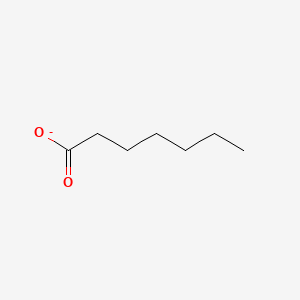
![2,4(1H,3H)-Pyrimidinedione,1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-](/img/structure/B1214052.png)